1-Amino-1-(4-methoxyphenyl)propan-2-OL
Description
Contextualization within the Class of Amino Alcohols
1-Amino-1-(4-methoxyphenyl)propan-2-OL is a member of the organic compound class known as amino alcohols. These molecules are characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group within their structure. Specifically, this compound is classified as a 1,2-amino alcohol or β-amino alcohol, indicating that the amino and hydroxyl groups are attached to adjacent carbon atoms.
The structure of this compound is distinguished by several key features: a central propane (B168953) chain, an amino group at the first carbon position (C1), and a secondary alcohol group at the second position (C2). The first carbon is also bonded to a 4-methoxyphenyl (B3050149) group, a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3). The presence of two stereogenic centers at C1 and C2 means the molecule is chiral and can exist in different stereoisomeric forms (e.g., (1S,2R), (1R,2S), (1S,2S), and (1R,2R)).
Significance of Chiral Amino Alcohols in Modern Organic Synthesis and Catalysis
Chiral amino alcohols are of paramount importance in modern organic chemistry due to their versatility and the high degree of stereochemical control they can impart to chemical reactions. Their significance stems from several key roles they play in asymmetric synthesis.
Detailed Research Findings on the Roles of Chiral Amino Alcohols:
| Role | Description | Key Applications & Examples |
| Chiral Auxiliaries | A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. | Enantioselective alkylation, aldol (B89426) reactions, and Diels-Alder reactions. Evans oxazolidinones and pseudoephedrine are well-known examples derived from amino alcohols. |
| Chiral Ligands | Amino alcohols are effective ligands that coordinate to metal centers to form chiral catalysts. These catalysts can then mediate a wide range of asymmetric transformations with high enantioselectivity. | Asymmetric hydrogenation, diethylzinc (B1219324) additions to aldehydes, and asymmetric epoxidation. The hydrogen bonding capability of the hydroxyl group can play a crucial role in the catalytic cycle. |
| Organocatalysts | Simple amino alcohols and their derivatives can function as metal-free organocatalysts. They often operate by forming transient chiral intermediates, such as iminium ions or enamines. | Asymmetric Michael additions, aldol reactions, and cycloadditions. The bifunctional nature (Lewis base amine and Brønsted acid hydroxyl) is key to their catalytic activity. researchgate.net |
| Chiral Building Blocks | Enantiomerically pure amino alcohols are valuable starting materials, or synthons, for the synthesis of complex, biologically active molecules and natural products. enamine.net | Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. They are precursors to chiral morpholines, piperazines, and unnatural amino acids. nih.gov |
| Resolving Agents | Due to their basic amino group and acidic hydroxyl group, they can form diastereomeric salts with racemic acids or bases. These diastereomers often have different solubilities, allowing for their separation by crystallization. tcichemicals.com | Separation of racemic mixtures of carboxylic acids and other acidic compounds. |
Overview of Research Domains Pertaining to the Compound
The primary research domain for this compound is its application as a chiral building block in organic synthesis. enamine.net While specific, large-scale applications or appearances in late-stage pharmaceutical synthesis are not extensively documented in publicly available research, its structure is emblematic of molecules used for these purposes.
As a chiral building block, the compound offers a pre-defined stereochemical architecture that chemists can incorporate into larger, more complex target molecules. The presence of three distinct functional elements—the primary amine, the secondary alcohol, and the methoxyphenyl ring—provides multiple points for chemical modification. Researchers can selectively react one functional group while protecting the others, allowing for the stepwise construction of intricate molecular frameworks. For instance, the amine can be acylated or alkylated, while the alcohol can be oxidized or used in ether or ester formation.
The 4-methoxyphenyl group also influences the compound's utility, affecting its steric and electronic properties, which can be crucial for directing the stereochemical outcome of reactions at nearby centers. The development of new drugs and other bioactive compounds increasingly requires the use of such chiral building blocks to ensure the final product interacts correctly with its biological target. enamine.net Therefore, compounds like this compound are synthesized and made commercially available primarily to serve as versatile intermediates for synthetic chemists engaged in drug discovery and the development of novel chemical entities. bldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-1-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI Key |
ZBXPOHJSNYWSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies
Stereoselective and Asymmetric Synthesis of 1-Amino-1-(4-methoxyphenyl)propan-2-ol and its Analogs
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains two chiral centers, various stereoselective and asymmetric methods have been devised to obtain specific stereoisomers.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Pseudoephedrine, a structurally related phenylpropanolamine, has been extensively used as a practical chiral auxiliary for asymmetric synthesis. nih.govharvard.educaltech.edu Amides derived from pseudoephedrine undergo highly diastereoselective alkylations, which can then be converted to enantiomerically enriched carboxylic acids, alcohols, and aldehydes. caltech.edu
A notable example involves the use of (1R,2S)-norephedrine to synthesize a novel 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one chiral auxiliary. nih.gov This auxiliary, upon acylation and subsequent titanium-mediated asymmetric aldol (B89426) addition with various aldehydes, yielded aldol adducts with high diastereoselectivities, ranging from 8:1 to over 99:1. nih.gov Hydrolysis of the adduct allows for the recovery of the chiral auxiliary and the formation of an enantiomerically pure product. nih.gov Another versatile chiral auxiliary, pseudoephenamine, has been shown to provide remarkable stereocontrol in alkylation reactions, often with diastereoselectivities equal to or greater than those achieved with pseudoephedrine. nih.govharvard.edu
Asymmetric Catalysis (e.g., Transition Metal Catalysis, Organocatalysis, Biocatalysis)
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents a highly efficient approach.
Transition Metal Catalysis has been successfully employed for the synthesis of chiral 1,2-amino alcohols. Ruthenium- and rhodium-based catalysts are particularly prominent. For instance, the asymmetric transfer hydrogenation of a prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one, catalyzed by chiral Rh-complexes like (S,S)- or (R,R)-Cp*RhCl(TsDPEN), produces enantiomers of norephedrine (B3415761) and norpseudoephedrine (B1213554) with high stereoselectivity. nih.govresearchgate.net This process occurs under mild conditions and is accompanied by dynamic kinetic resolution. nih.govresearchgate.net Similarly, a highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed to access a range of chiral 1,2-amino alcohol-containing drug molecules with enantioselectivities often exceeding 99% ee. nih.gov Copper-catalyzed asymmetric reductive coupling of ketones and allenamides has also emerged as a method for 1,2-aminoalcohol synthesis. sieberresearchgrp.com
Organocatalysis , the use of small organic molecules as catalysts, offers a metal-free alternative. Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, which can be a key step in the synthesis of 1,2-amino alcohols. youtube.com The proline-catalyzed aldol reaction between a ketone and an aldehyde can create two new stereogenic centers with high diastereo- and enantioselectivity. youtube.com
Biocatalysis utilizes enzymes to perform highly selective transformations. Multi-enzymatic, one-pot cascade reactions have been developed for the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene. nih.gov These cascades can employ a combination of enzymes such as alcohol dehydrogenases (ADH), ω-transaminases (ωTA), and alanine (B10760859) dehydrogenases (AlaDH) to achieve high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%). nih.gov The choice of stereocomplementary enzymes allows for the selective synthesis of each desired stereoisomer. The enzymatic asymmetric reductive amination of α-hydroxymethyl ketones using imine reductases (IREDs) is another powerful biocatalytic method for producing chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excesses (91–99%). researchgate.net
Table 1: Examples of Asymmetric Catalysis in the Synthesis of Phenylpropanolamine Analogs
| Catalyst/Enzyme System | Substrate | Product | Yield | Selectivity (ee/dr) | Reference |
|---|---|---|---|---|---|
| (R,R)-Cp*RhCl(TsDPEN) | Cyclic sulfamidate imine of 1-hydroxy-1-phenyl-propan-2-one | (1R,2S)-Norephedrine | - | >98% de, >99% ee | nih.gov |
| Ruthenium Catalyst | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | High | >99% ee | nih.gov |
| Ls-ADH / At(R)-ωTA | (1R,2S)-1-phenylpropane-1,2-diol | (1R,2S)-Norpseudoephedrine | 90% | >99.5% er, >99.5% dr | nih.gov |
| Proline | Ketone + Aldehyde | Aldol Adduct | - | High | youtube.com |
| Imine Reductase (IRED) | α-hydroxymethyl ketone | N-substituted 1,2-amino alcohol | - | 91-99% ee | researchgate.net |
Enantioselective Transformations (e.g., Asymmetric Reductions, Asymmetric Additions)
Enantioselective transformations involve the conversion of a prochiral substrate into a chiral product using a chiral reagent or catalyst.
Asymmetric Reductions of prochiral ketones are a common strategy to establish the stereochemistry at the hydroxyl-bearing carbon. The asymmetric transfer hydrogenation (ATH) of α-amino ketones is a powerful method. As mentioned earlier, ruthenium and rhodium complexes are highly effective for the ATH of α-ketoamines and their derivatives, affording chiral 1,2-amino alcohols with excellent enantioselectivities. nih.govresearchgate.netnih.gov Biocatalytic reductions of ketones using whole cells of microorganisms or isolated enzymes can also provide access to chiral alcohols with high enantiomeric excess. nih.gov
Asymmetric Additions to C=N bonds of imines are a direct route to chiral amines. The development of chiral N-phosphonyl imine chemistry has enabled the asymmetric addition of ester enolates to produce chiral β-amino esters with good yields and high diastereoselectivity (up to >99:1 dr). The chiral auxiliary can then be removed to yield the free amino ester.
Classical and Multistep Synthetic Routes
Classical synthetic approaches often involve multiple steps and may not offer the same level of stereocontrol as modern asymmetric methods, but they remain valuable for their versatility and applicability to a wide range of substrates.
Condensation and Cyclization Strategies
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of benzodiazepines, for example, can be achieved through the condensation of o-phenylenediamine (B120857) with ketones. researchgate.net While not a direct synthesis of the target compound, this illustrates a general strategy for constructing nitrogen-containing heterocyclic precursors. The synthesis of phenylpropanolamine derivatives has been achieved through the condensation of 3,5-dibenzyloxybenzaldehyde (B85893) with hippuric acid to form an azlactone, which is a precursor to the amino alcohol structure. journals.co.za
Cyclization reactions are crucial for constructing cyclic scaffolds or for introducing stereocenters in a controlled manner. Base-induced cyclization of γ-chloro-α-imino esters can lead to 1-amino-2,2-dialkylcyclopropanecarboxylic acid derivatives. uantwerpen.be In the context of phenylpropanolamine synthesis, intramolecular cyclization of a suitably functionalized linear precursor can establish the desired stereochemistry. For instance, a new chiral auxiliary has been synthesized from (1R,2S)-norephedrine through a sequence involving reductive alkylation, nitrosation, reduction, and finally, cyclization to form an oxadiazinone. nih.gov
Ring-Opening Reactions of Precursors (e.g., Epoxides, Aziridines)
The ring-opening of strained three-membered rings like epoxides and aziridines with suitable nucleophiles is a powerful and widely used strategy for the synthesis of 1,2-difunctionalized compounds, including amino alcohols.
The reaction of epoxides with nitrogen nucleophiles, such as ammonia (B1221849) or amines, is a direct method to produce β-amino alcohols. This aminolysis reaction can be catalyzed by various agents to improve efficiency and regioselectivity. Similarly, the ring-opening of aziridines with oxygen nucleophiles, like water or alcohols, provides access to the same structural motif. The regioselectivity of the ring-opening is a critical aspect and is influenced by the substituents on the aziridine (B145994) ring and the reaction conditions. For N-tosylaziridines, ring-opening with various acid anhydrides catalyzed by an organocatalyst can afford the corresponding β-amino esters in excellent yields.
Nitroaldol and Related Carbon-Carbon Bond Forming Reactions
The Nitroaldol or Henry reaction stands as a cornerstone for the formation of β-nitroalcohols, which are versatile precursors to β-aminoalcohols. mdpi.comscielo.br This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, such as an aldehyde or ketone. scielo.brgoogle.com For the synthesis of the scaffold of this compound, the Henry reaction between p-anisaldehyde (4-methoxybenzaldehyde) and nitroethane is a key step. The resulting nitroalcohol, 1-(4-methoxyphenyl)-2-nitropropan-1-ol, can then be reduced to the target amino alcohol.
The versatility of the Henry reaction is demonstrated by the wide array of catalysts that can be employed, including organic and inorganic bases, quaternary ammonium (B1175870) salts, and chiral catalysts designed to control stereochemistry. mdpi.com For instance, chiral copper(II) complexes have been shown to be effective in catalyzing enantioselective Henry reactions, affording β-nitroalcohols in high yields and enantiomeric excess. researchgate.net The reaction conditions, such as solvent and temperature, can be optimized to favor the desired product and stereoisomer. mdpi.com
Table 1: Examples of Catalytic Systems in Nitroaldol (Henry) Reactions
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Chiral Cu(II) complexes | Aldehydes, Nitromethane | Chiral β-nitroalcohols | High enantioselectivity (up to 99% ee). researchgate.net |
| Tetra-n-butylammonium fluoride (B91410) (TBAF) | Aldehydes, Nitroalkanes | β-nitroalcohols | Effective promoter, can be used in diastereoselective reactions. |
| Amberlyst A-21 | Aldehydes, Nitroalcohols | 1,4-dicarbonyls | Used in solventless conditions for specific transformations. |
Subsequent reduction of the nitro group in the intermediate 1-(4-methoxyphenyl)-2-nitropropan-1-ol to an amine group is the final step to yield this compound. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂/Pd-C) or metal hydrides. evitachem.com
Rearrangement and Functionalization Pathways
Beyond the direct construction via the Henry reaction, rearrangement and alternative functionalization pathways offer different strategic approaches. One such method involves the Hoffmann degradation (or rearrangement) of an amide. A synthesis of the related compound 2-amino-1-(4′-methoxyphenyl)-propane has been described starting from p-anisaldehyde, where a key step is the Hoffmann degradation of an amide to form the amine. researchgate.net This type of rearrangement converts a primary amide into a primary amine with one fewer carbon atom.
Functionalization pathways can also start from precursors like 4'-methoxyacetophenone (B371526). A documented synthesis involves reacting 4'-methoxyacetophenone with trimethylsilyl (B98337) cyanide, followed by reduction of the resulting cyanohydrin derivative with a borane-tetrahydrofuran (B86392) (BH₃-THF) complex to yield the amino alcohol. chemicalbook.com This pathway builds the molecule through the functionalization of a ketone precursor.
Another relevant strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" method. This atom-economic process allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org While not a direct synthesis of the primary amine itself, this green chemistry approach is highly valuable for producing N-substituted derivatives from primary amino alcohols and could be applied to this compound for further functionalization. This method often utilizes catalysts based on ruthenium or iridium. rsc.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. The goal is to develop more environmentally benign processes by reducing waste, avoiding hazardous substances, and improving atom economy. epa.gov
Solvent-Free and Catalyst Recycling Methods
Solvent-free, or neat, reaction conditions represent a significant green chemistry advancement, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The Henry reaction, for example, can be performed under solventless conditions using catalysts like Amberlyst A-21 resin.
Catalyst recycling is another key principle of green chemistry. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, is a common strategy. For instance, in the hydrogenation of nitro compounds to amines, solid-supported catalysts like Palladium on carbon (Pd/C) are widely used and can be recovered and reused. google.com In the "borrowing hydrogen" amination of alcohols, both homogeneous catalysts that can be recycled and heterogeneous systems have been developed. rsc.org Research into lignin-derived aromatic alcohols, which are structurally related to the 4-methoxyphenyl (B3050149) group, highlights the use of catalysts like Shvo's catalyst for amination reactions, demonstrating the feasibility of applying these green methods to bio-renewable feedstocks. rsc.org
Strategies for Isolation and Purification of Synthetic Intermediates and Products
The isolation and purification of the target compound and its synthetic intermediates are critical for obtaining a product of high purity. A multi-step synthesis typically requires purification after each key transformation.
A common procedure involves an initial workup to separate the crude product from the reaction mixture. This often includes:
Quenching: Neutralizing the reaction mixture, for example, by adding an acid or base. In one synthesis of this compound, concentrated hydrochloric acid was added to quench the reaction after reduction with BH₃-THF complex. chemicalbook.com
Extraction: Using a two-phase solvent system (e.g., ethyl acetate (B1210297) and water) to extract the desired compound from the aqueous layer into the organic layer. chemicalbook.com The resulting organic phase is often washed with brine to remove residual water.
Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and then concentrated under reduced pressure to yield the crude product. chemicalbook.com
For further purification, several techniques are employed:
Silica (B1680970) Gel Chromatography: This is a widely used method for purifying organic compounds. A specific example for this compound involves using a silica gel column and eluting with a solvent mixture of methylene (B1212753) chloride and methanol (B129727) (9:1) to separate the product from impurities. chemicalbook.com
Crystallization: Amino alcohols can often be converted into their hydrochloride (HCl) or other salts, which are typically crystalline solids. chemicalbook.com This allows for purification by recrystallization from a suitable solvent, which can be a highly effective method for achieving high purity.
Distillation: For volatile intermediates or products, distillation under reduced pressure can be an effective purification method. Azeotropic distillation is a specialized technique used to remove water from a reaction mixture, for example, by using a solvent like toluene. google.com
Table 2: Common Purification Techniques
| Technique | Description | Application Example |
|---|---|---|
| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Extracting the free amine of this compound into ethyl acetate from an aqueous basic solution. chemicalbook.com |
| Column Chromatography | Separation based on differential adsorption onto a solid stationary phase. | Purification of crude this compound on a silica gel column. chemicalbook.com |
| Crystallization of Salts | Formation of a crystalline solid salt to facilitate purification. | Formation of the HCl salt of an amino alcohol intermediate, which can be isolated and purified. chemicalbook.com |
Stereochemical Aspects and Chiral Analysis
Fundamental Chirality and Stereoisomerism
1-Amino-1-(4-methoxyphenyl)propan-2-ol possesses two chiral centers, at the C1 and C2 positions of the propanol (B110389) backbone. This results in the potential for four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers exist as two pairs of enantiomers ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)) and four pairs of diastereomers. The spatial orientation of the amino and hydroxyl groups, along with the 4-methoxyphenyl (B3050149) group, defines the specific stereoisomer.
The relationship between the stereoisomers is important. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The synthesis of specific stereoisomers, such as all four stereoisomers of a related tryptoline (B14887) derivative, has been achieved in high yields, highlighting the ability to control the stereochemical outcome of reactions. doaj.org The stereochemistry of such derivatives has been shown to be directly related to their effects on cell viability. doaj.org
Interactive Table: Stereoisomers of this compound
| Stereoisomer | C1 Configuration | C2 Configuration | Relationship |
| (1R,2R) | R | R | Enantiomer of (1S,2S) |
| (1S,2S) | S | S | Enantiomer of (1R,2R) |
| (1R,2S) | R | S | Enantiomer of (1S,2R) |
| (1S,2R) | S | R | Enantiomer of (1R,2S) |
| (1R,2R) and (1R,2S) | - | - | Diastereomers |
| (1R,2R) and (1S,2R) | - | - | Diastereomers |
| (1S,2S) and (1R,2S) | - | - | Diastereomers |
| (1S,2S) and (1S,2R) | - | - | Diastereomers |
The synthesis of related compounds, like erythro- and threo-8-O-4′-neolignans, often results in racemic mixtures of diastereomers. researchgate.net However, stereoselective synthesis methods have been developed to obtain specific isomers. researchgate.net For instance, the asymmetric synthesis of a natural neolignan, (1R,2S)-2-(4'-allyl-2',6'-dimethoxyphenoxyl)-1-(4''-hydroxy-3'',5''-dimethoxyphenyl)propan-1-ol, utilizes an asymmetric dihydroxylation to create a chiral threo-(1R,2R)-glycerol, which is then converted to the erythro-(1R,2S)-isomer through an SN2 reaction. researchgate.net
Enantiomeric and Diastereomeric Resolution Techniques
Given the existence of multiple stereoisomers, the separation and isolation of individual enantiomers and diastereomers are crucial for studying their specific properties. Various resolution techniques are employed for this purpose.
A well-established method for separating enantiomers is classical resolution, which involves the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture of an amine, such as this compound, with a chiral resolving agent, like L-tartaric acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the original amine.
Chromatographic methods are powerful tools for the separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique that employs a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The choice of the CSP and the mobile phase is critical for achieving effective separation. Gas chromatography can also be utilized for the analysis of related chiral compounds, such as (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. nist.gov
Enzymatic resolution offers a highly selective method for separating enantiomers. This technique utilizes enzymes that preferentially catalyze a reaction with one enantiomer over the other. For example, an enzyme might selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. Kinetic resolution is a broader term that encompasses any kinetic process, including enzymatic reactions, where one enantiomer reacts at a different rate than the other.
Determination of Stereochemical Purity
After the resolution of stereoisomers, it is essential to determine the stereochemical purity, often expressed as enantiomeric excess (ee) or diastereomeric excess (de).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining enantiomeric excess. In the presence of a chiral shift reagent, the NMR signals of the enantiomers, which are identical in a non-chiral environment, become distinguishable. The chiral shift reagent forms a transient complex with each enantiomer, leading to different chemical shifts for corresponding protons or carbons. The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess. This method provides a reliable and accurate means of assessing the stereochemical purity of the separated products.
Polarimetry for Optical Purity Assessment
Polarimetry is a fundamental technique employed to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is an intrinsic property of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.
The specific rotation, [α], is a standardized measure of optical rotation and is calculated using the Biot equation:
[α]λT = α / (l × c)
Where:
α is the observed rotation in degrees.
T is the temperature in degrees Celsius.
λ is the wavelength of the light source, commonly the sodium D-line (589 nm).
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL).
For this compound, determining the specific rotation of each pure enantiomer is essential for assessing the enantiomeric excess (ee) of a synthesized mixture. The enantiomeric excess represents the percentage of one enantiomer in excess of the other in a mixture. While specific optical rotation values for the enantiomers of this compound are not widely published in readily available literature, the principle remains the same. For instance, related chiral amino alcohols have reported specific rotation values which illustrate this principle.
| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |
|---|---|---|---|
| (R)-(-)-1-Amino-2-propanol | -24° | 1 g/mL | Methanol (B129727) |
| (R)-(-)-2-Amino-1-propanol | -21.2 ± 0.5° | 2 g/100mL | Ethanol |
The optical purity of a sample of this compound can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.
X-ray Crystallography for Absolute Configuration Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For chiral molecules like this compound, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of its stereoisomers.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted X-ray beams, a detailed three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles, thereby unequivocally establishing the stereochemistry at each chiral center.
While a specific crystal structure for this compound is not available in the public domain, the crystallographic analysis of a related compound, 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol, demonstrates the type of data obtained from such studies. nih.govmolnova.com This analysis provides detailed information on crystal system, space group, unit cell dimensions, and atomic coordinates. nih.govmolnova.com For this compound, a similar study would be necessary to unambiguously assign the (R) or (S) configuration to each of its stereocenters.
| Crystallographic Parameter | Example Value (from a related structure) |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna21 |
| a (Å) | 7.9081 (3) |
| b (Å) | 5.8434 (3) |
| c (Å) | 37.4435 (16) |
| V (Å3) | 1730.27 (13) |
| Z | 4 |
This table presents example crystallographic data from the related compound 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol to illustrate the typical parameters reported in an X-ray crystallography study. nih.gov A similar analysis would be required to determine the absolute configuration of this compound stereoisomers.
The determination of the absolute configuration is crucial for understanding the structure-activity relationship of chiral molecules, particularly in the context of pharmacology and materials science.
Reactivity and Chemical Transformations
Functional Group Interconversions of the Amino Moiety
The primary amino group (-NH₂) is a key site of reactivity, functioning as a potent nucleophile and a base. This allows for a variety of chemical modifications at the nitrogen atom.
The nucleophilic nature of the primary amine allows it to readily react with various electrophiles to form a range of important derivatives, including amides and ureas. nih.gov
Acylation to Amides: The amino group can be acylated through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction yields N-acylated derivatives, which are amides. The amide bond is a common functional group in many biologically active molecules. nih.gov
Derivatization to Ureas: Urea (B33335) derivatives can be synthesized from the primary amine. A common method involves the reaction of the amine with an isocyanate. nih.govresearchgate.net For instance, the reaction of an amine with phenyl isocyanate would yield a corresponding phenyl-substituted urea. researchgate.net The urea functional group is significant in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov Another approach involves using phosgene (B1210022) or its equivalents to first form an isocyanate intermediate, which then reacts with another amine. nih.gov
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Urea Formation | Phenyl Isocyanate | N,N'-Disubstituted Urea |
Table 1: Derivatization of the Amino Moiety.
The primary amine of 1-Amino-1-(4-methoxyphenyl)propan-2-ol can undergo condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. masterorganicchemistry.com
This reaction typically involves the addition of the primary amine to an aldehyde or a ketone, which liberates a molecule of water. masterorganicchemistry.com The reaction is generally reversible, and its progression towards the imine product can be favored by removing water as it is formed, often through the use of a drying agent or azeotropic distillation. masterorganicchemistry.com
A specific method for the synthesis of imines from 1,2-amino alcohols involves a quinone-catalyzed oxidative process. In this procedure, the amino alcohol is heated with an amine (such as p-anisidine) in the presence of a catalyst like 2,6-di-tert-butyl-1,4-benzoquinone under an oxygen atmosphere. beilstein-journals.org This method facilitates the formation of the C=N bond. beilstein-journals.org
| Reactant | Conditions | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Acid catalyst, removal of H₂O | Imine (Schiff Base) |
| Ketone (e.g., Acetone) | Acid catalyst, removal of H₂O | Imine (Schiff Base) |
| p-Anisidine | 2,6-di-tert-butyl-1,4-benzoquinone, O₂, 70°C | Imine |
Table 2: Formation of Imines from this compound.
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl (-OH) group is another versatile site for chemical reactions, capable of undergoing esterification, etherification, and oxidation.
Esterification: The secondary alcohol can be converted into an ester through reaction with a carboxylic acid or its derivatives. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid. nih.gov Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve higher yields under milder conditions. The esterification of amino acids and related compounds can also be achieved using reagents like chlorosulfonic acid and an alcohol. google.com
Etherification: The hydroxyl group can be transformed into an ether. A common method for this is the Williamson ether synthesis, which involves deprotonating the alcohol to form a more nucleophilic alkoxide ion, followed by its reaction with an alkyl halide. The synthesis of related amino propanols containing an ether linkage, such as 1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol, demonstrates the feasibility of this transformation. uni.lugoogle.com
| Reaction Type | Reagent Example | Functional Group Formed |
| Esterification | Acetic Anhydride | Ester |
| Etherification | Sodium Hydride, then Methyl Iodide | Ether |
Table 3: Derivatization of the Hydroxyl Moiety.
Selective Oxidation: The secondary alcohol functionality can be selectively oxidized to the corresponding ketone, which would yield 1-amino-1-(4-methoxyphenyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups, such as the primary amine. Studies on the oxidation of structurally similar compounds like 1-methoxy-2-propanol (B31579) have been conducted using reagents like ditelluratoargentate(III) or through catalytic processes with air over platinum catalysts. researchgate.netresearchgate.net
Reduction: The secondary hydroxyl group itself is generally resistant to direct reduction. However, it can be chemically removed through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate. Subsequently, this intermediate can be reduced using a hydride reagent like lithium aluminum hydride.
Reactivity of the Aromatic System (e.g., Electrophilic Aromatic Substitution)
The 4-methoxyphenyl (B3050149) group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents on the ring.
The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com The 1-amino-2-hydroxypropyl side chain is generally considered a weakly deactivating group due to its electron-withdrawing inductive effect, and it directs incoming electrophiles to the meta position relative to itself.
When both groups are present, the directing effect of the strongly activating methoxy group dominates. Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group. Since the para position is already occupied by the amino alcohol side chain, substitution will occur at the positions ortho to the methoxy group (i.e., at C3 and C5). Steric hindrance from the bulky side chain may influence the ratio of the resulting ortho-substituted isomers.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. youtube.com
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom. youtube.com
Sulfonation: Using fuming sulfuric acid (SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. youtube.com
| Reaction | Reagents | Expected Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | Ortho to the -OCH₃ group |
| Bromination | Br₂, FeBr₃ | Ortho to the -OCH₃ group |
| Sulfonation | SO₃, H₂SO₄ | Ortho to the -OCH₃ group |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ortho to the -OCH₃ group |
Table 4: Electrophilic Aromatic Substitution Reactions.
Cyclization and Rearrangement Reactions
The proximity of the amino and hydroxyl groups in this compound makes it a prime candidate for cyclization reactions, particularly for the formation of five-membered heterocyclic rings. Additionally, under specific conditions, this compound and its derivatives can undergo rearrangement reactions, such as the Smiles rearrangement, to yield structurally diverse products.
Heterocycle Formation: Synthesis of Oxazolines
A significant transformation of this compound is its conversion to substituted oxazolines. Oxazolines are five-membered heterocyclic compounds with a wide range of applications, including their use as chiral ligands in asymmetric catalysis and as protecting groups in organic synthesis. rsc.org The synthesis of oxazolines from β-amino alcohols is a well-established process that can be achieved through various synthetic routes. rsc.orgnih.gov
One common method involves the reaction of the amino alcohol with a carboxylic acid or its derivative. For instance, the dehydrative cyclization of an N-acylated derivative of this compound, typically promoted by acid catalysts or dehydrating agents, would yield a 2,4,5-trisubstituted oxazoline (B21484). The reaction proceeds via activation of the hydroxyl group, followed by an intramolecular nucleophilic attack by the amide nitrogen. mdpi.comresearchgate.net
The general reaction scheme for the formation of an oxazoline from a β-amino alcohol and a carboxylic acid derivative is depicted below:

Figure 1. General synthesis of oxazolines from β-amino alcohols.
The specific substituents on the resulting oxazoline ring would depend on the acylating agent used. For example, reaction with acetyl chloride would introduce a methyl group at the 2-position of the oxazoline ring.
Another approach for oxazoline synthesis involves the reaction of the amino alcohol with an aldehyde, followed by oxidation. This method first forms an intermediate oxazolidine, which is then oxidized to the corresponding oxazoline. rsc.org
The following table summarizes various reagents that can be utilized for the synthesis of oxazolines from this compound, based on established methods for β-amino alcohols. rsc.orgmdpi.comorganic-chemistry.org
| Reagent Class | Specific Reagent Example | Expected Oxazoline Product |
| Acyl Halides | Acetyl Chloride | 2-Methyl-4-(4-methoxyphenyl)-5-methyl-4,5-dihydrooxazole |
| Carboxylic Acids | Benzoic Acid (with dehydrating agent) | 2-Phenyl-4-(4-methoxyphenyl)-5-methyl-4,5-dihydrooxazole |
| Aldehydes | Benzaldehyde (followed by oxidation) | 2-Phenyl-4-(4-methoxyphenyl)-5-methyl-4,5-dihydrooxazole |
| Nitriles | Acetonitrile (B52724) (under acidic conditions) | 2-Methyl-4-(4-methoxyphenyl)-5-methyl-4,5-dihydrooxazole |
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. acs.orgacs.org In the context of derivatives of this compound, a potential Smiles rearrangement could occur if the amino group is attached to an activated aromatic ring. This reaction typically involves the migration of an aryl group from a heteroatom (like oxygen or sulfur) to a nucleophilic center.
A classic example involves the rearrangement of an O-aryl ether of a β-amino alcohol. While direct Smiles rearrangement of the parent compound is not typical, N-arylation of the amino group with an electron-deficient aromatic ring could set the stage for such a transformation. The general mechanism involves the formation of a Meisenheimer-like intermediate. acs.org
A novel, metal-free method for the synthesis of N-arylated β-amino alcohols has been developed via a two-step Smiles rearrangement, highlighting the utility of this reaction in preparing compounds with this structural motif. acs.orgacs.orgfigshare.com This suggests that derivatives of this compound could potentially be synthesized or utilized in Smiles rearrangement-based synthetic strategies.
Mechanistic Investigations of Key Transformations
The mechanisms of the cyclization and rearrangement reactions of β-amino alcohols have been the subject of numerous studies, providing a solid foundation for understanding the reactivity of this compound.
Mechanism of Oxazoline Formation
The acid-catalyzed dehydrative cyclization of N-acyl-β-amino alcohols to form oxazolines is a well-understood process. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by an intramolecular nucleophilic attack by the nitrogen of the amide group. The subsequent loss of a proton yields the final oxazoline product. mdpi.comresearchgate.net
Stereochemical studies have shown that this reaction can proceed with either retention or inversion of configuration at the carbon bearing the hydroxyl group, depending on the reaction conditions and the substrate. researchgate.net For instance, the use of triflic acid as a promoter has been shown to lead to an inversion of stereochemistry, suggesting an SN2-type mechanism where the hydroxyl group is activated and displaced in a single step. mdpi.comresearchgate.net

Figure 2. Proposed mechanism for the acid-catalyzed cyclization of an N-acyl derivative of this compound.
Mechanistic Aspects of the Smiles Rearrangement
The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The key mechanistic step is the formation of a spirocyclic intermediate, often referred to as a Meisenheimer complex. acs.org The stability of this intermediate is crucial for the reaction to proceed and is favored by the presence of electron-withdrawing groups on the migrating aromatic ring.
Theoretical calculations have been employed to elucidate the mechanism and rationalize the reaction outcomes. acs.org These studies confirm that the rearrangement proceeds through a concerted or stepwise pathway involving the formation of the Meisenheimer intermediate. The reaction is driven by the formation of a more stable product, often involving the transfer of the aryl group to a more nucleophilic center.
The following table outlines the key mechanistic steps for a hypothetical Smiles rearrangement of an N-aryl derivative of this compound.
| Step | Description | Key Intermediate/Transition State |
| 1 | Deprotonation of the nucleophilic group (e.g., hydroxyl) | Formation of an alkoxide |
| 2 | Intramolecular nucleophilic attack on the activated aryl ring | Formation of a spirocyclic Meisenheimer-like intermediate |
| 3 | Cleavage of the original aryl-heteroatom bond | Ring-opening of the spirocyclic intermediate |
| 4 | Protonation | Formation of the final rearranged product |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of 1-Amino-1-(4-methoxyphenyl)propan-2-OL. Methods like Density Functional Theory (DFT) are often employed to optimize the molecular geometry and identify stable conformers.
Key Research Findings: While specific studies on this compound are not prevalent in publicly accessible literature, the methodology can be inferred from studies on similar molecules. For instance, in a study on 1-amino-2-propanol, DFT calculations were used to determine the most stable conformer, which was crucial for interpreting its vibrational circular dichroism spectra. nih.gov Such calculations for this compound would involve exploring the potential energy surface by rotating the single bonds to identify low-energy structures. The relative energies of these conformers would indicate their population at a given temperature.
Data Table: Hypothetical Conformational Analysis Data Below is a hypothetical table illustrating the kind of data that would be generated from such a study.
| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) |
| 1 | 60 | 0.00 |
| 2 | 180 | 1.25 |
| 3 | -60 | 0.85 |
Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide insights into the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
Key Research Findings: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common approach. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. For aromatic compounds containing amino and hydroxyl groups, the HOMO is often localized on the electron-rich aromatic ring and the heteroatoms, while the LUMO may be distributed over the aromatic system. This would suggest that the methoxyphenyl group and the amino group are likely sites for electrophilic attack.
Transition State Analysis and Reaction Pathway Modeling
Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various possible reaction pathways.
Key Research Findings: For example, in the synthesis of related amino alcohols, computational studies can help to understand the stereoselectivity of the reaction by comparing the energies of the transition states leading to different stereoisomers. By modeling the reaction coordinates, researchers can visualize the transformation from reactants to products and identify key intermediates.
Spectroscopic Property Simulations (e.g., Circular Dichroism, Vibrational Circular Dichroism)
Computational methods are invaluable for simulating and interpreting various types of spectra. For a chiral molecule like this compound, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly important for determining its absolute configuration.
Key Research Findings: Theoretical calculations of VCD spectra, often using DFT, have been shown to be a reliable method for assigning the absolute configuration of chiral molecules. nih.gov A study on 1-amino-2-propanol demonstrated that high-level DFT calculations could accurately predict the VCD spectrum, allowing for the assignment of observed spectral bands to specific vibrational modes of the most stable conformer. nih.gov A similar approach for this compound would involve calculating the VCD spectrum for one enantiomer and comparing it with the experimental spectrum.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformational states.
Key Research Findings: MD simulations are widely used to study the conformational dynamics of flexible molecules. researchgate.net For this compound, MD simulations could reveal how intramolecular hydrogen bonding and interactions with solvent molecules influence its shape and flexibility. This information is crucial for understanding its biological activity and interactions with other molecules.
Computational Studies of Non-Covalent Interactions and Molecular Recognition
Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in molecular recognition and the formation of larger molecular assemblies. wikipedia.orgmhmedical.com
Key Research Findings: The structure of this compound, with its hydroxyl, amino, and methoxyphenyl groups, allows for a variety of non-covalent interactions. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking and cation-π interactions. Computational methods can be used to quantify the strength of these interactions and to model how the molecule might bind to a biological target, such as a receptor or enzyme. This is particularly relevant in drug design, where understanding these interactions is key to predicting binding affinity. wikipedia.org
Applications As a Chemical Tool in Synthetic Chemistry
Role as a Chiral Ligand in Asymmetric Catalysis
Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, where they serve as ligands for metal centers to create a chiral environment that influences the stereochemical outcome of a reaction. 1-Amino-1-(4-methoxyphenyl)propan-2-ol, by virtue of its structure, is a prime candidate for such applications, particularly in the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.
In the context of diethylzinc (B1219324) addition to aldehydes, β-amino alcohols are known to react with a titanium(IV) isopropoxide promoter to form a chiral catalyst. mdpi.com This catalytic system effectively delivers an ethyl group to one face of the aldehyde, producing a chiral secondary alcohol with high enantiomeric excess (ee). mdpi.comorganic-chemistry.org The stereochemistry of the resulting alcohol is predictable, and high yields and enantioselectivities have been achieved with a variety of aromatic and aliphatic aldehydes using structurally similar ligands. organic-chemistry.orgrsc.org The N- and O-substituents on the amino alcohol ligand, along with the steric and electronic properties of the aldehyde, are crucial factors in determining the success of the asymmetric induction. organic-chemistry.org
Another significant application of chiral amino alcohols is in the catalytic borane (B79455) reduction of ketones. chemguide.co.uklibretexts.orgyoutube.com The amino alcohol can react with borane to form an oxazaborolidine catalyst, famously known as the Corey-Itsuno reagent. This catalyst coordinates to the ketone, positioning the borane for a stereoselective hydride transfer to one of the prochiral faces of the carbonyl group. This method is highly effective for reducing a wide range of ketones to their corresponding secondary alcohols with high levels of enantioselectivity.
While specific data for this compound in these reactions is not extensively documented in the provided literature, the established success of analogous β-amino alcohols strongly suggests its potential as an effective chiral ligand. The table below summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes using other N-substituted β-amino alcohol ligands, illustrating the general utility of this class of compounds.
| Aldehyde Substrate | Chiral Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Carbohydrate-derived β-amino alcohol | 100 | 92 | mdpi.com |
| p-Tolualdehyde | Carbohydrate-derived β-amino alcohol | 98 | 85 | mdpi.com |
| p-Anisaldehyde | Carbohydrate-derived β-amino alcohol | 99 | 88 | mdpi.com |
| p-Chlorobenzaldehyde | N-phenylfluorenyl β-amino alcohol | 90 | 96 | organic-chemistry.org |
| 1-Naphthaldehyde | N-phenylfluorenyl β-amino alcohol | 85 | 97 | organic-chemistry.org |
| Cyclohexanecarboxaldehyde | N-phenylfluorenyl β-amino alcohol | 80 | 94 | organic-chemistry.org |
Function as a Chiral Auxiliary in Stereocontrolled Reactions
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attaching to a substrate to direct a chemical transformation with high diastereoselectivity. sigmaaldrich.com this compound is an ideal precursor for the synthesis of chiral oxazolidinone auxiliaries, a class of compounds extensively used in stereocontrolled reactions. santiago-lab.com
The synthesis of an oxazolidinone from this compound can be achieved through condensation with phosgene (B1210022) or its equivalents, such as diethyl carbonate or carbonyldiimidazole. santiago-lab.com Once formed, this oxazolidinone can be N-acylated. The resulting chiral imide is a versatile intermediate for various asymmetric transformations. The bulky substituent derived from the amino alcohol effectively shields one face of the enolate formed from the acyl group, forcing incoming electrophiles to attack from the less hindered side. santiago-lab.com This principle is the basis for highly diastereoselective alkylation, aldol (B89426), and Michael addition reactions. sigmaaldrich.comnih.gov
A key advantage of using chiral auxiliaries is that they can be cleaved and recovered after the reaction, making the process more atom-economical. sigmaaldrich.com The acyl group can be transformed into various functionalities, such as carboxylic acids, aldehydes, or alcohols, without disturbing the newly created stereocenter.
The table below showcases the versatility of oxazolidinone auxiliaries in directing various stereocontrolled reactions.
| Reaction Type | Electrophile | Key Reagents | Typical Diastereoselectivity (de, %) | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | LDA, R-X | >95 | santiago-lab.com |
| Aldol Addition | Aldehyde (e.g., Isobutyraldehyde) | Bu₂BOTf, Et₃N | >98 | santiago-lab.com |
| Michael Addition | α,β-Unsaturated Ester | Lewis Acid (e.g., TiCl₄) | >90 | sigmaaldrich.com |
| Diels-Alder Reaction | Diene (e.g., Cyclopentadiene) | Lewis Acid (e.g., Et₂AlCl) | >98 | sigmaaldrich.com |
| Allylation | Allyl Trimethylsilane | TiCl₄ | >95 | sigmaaldrich.com |
Utilization as a Synthetic Building Block for Complex Organic Scaffolds
Beyond its role in catalysis, this compound serves as a valuable chiral building block for the construction of more complex molecular architectures. In this context, the core structure of the amino alcohol is incorporated into the final product.
A prominent example is its use in the synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov These heterocyclic structures are not only useful as chiral auxiliaries but are also core components of several biologically active natural products. The synthesis involves the cyclization of the amino alcohol, often via a Curtius rearrangement of a corresponding acyl azide (B81097) derivative, to form the oxazolidinone ring with defined stereochemistry. nih.gov The substituents at the 4- and 5-positions can be further elaborated, making this a versatile strategy for accessing a library of chiral compounds. For instance, chiral 4-substituted oxazolidinones can be prepared from chiral amino acid esters, demonstrating a reliable pathway for incorporating amino alcohol-derived structures into larger molecules. google.com
The bifunctional nature of this compound, with its nucleophilic amine and hydroxyl groups, allows for sequential or orthogonal derivatization, enabling its integration into a wide array of complex organic scaffolds.
| Target Scaffold | Synthetic Strategy | Key Feature of Building Block | Reference |
|---|---|---|---|
| 4,5-Disubstituted Oxazolidin-2-ones | Intramolecular cyclization (e.g., via Curtius rearrangement) | Defined stereochemistry of amino and hydroxyl groups | nih.gov |
| Chiral Ligands | Derivatization of amine and/or hydroxyl group | Inherent chirality and functional handles for modification | researchgate.net |
| Pharmaceutical Intermediates | Multi-step synthesis incorporating the amino alcohol backbone | Stereochemically defined fragment for drug synthesis | nih.gov |
| Substituted Pyrroles | [3+2] Cycloaddition reactions (conceptual) | Potential precursor to isocyanides or other reactive species | acs.org |
Potential in Materials Science and Supramolecular Chemistry
The application of chiral molecules in materials science is a rapidly growing field, driven by the desire to create materials with unique optical, electronic, and recognition properties. While the direct use of this compound in this area is not yet widely reported, its molecular structure suggests significant potential.
The presence of both an amine and a hydroxyl group provides two points for polymerization, allowing it to be used as a chiral monomer. The resulting polymers would possess pendant methoxyphenyl groups and a chiral backbone, which could lead to materials with interesting chiroptical properties, such as circular dichroism, or the ability to act as a stationary phase for chiral chromatography.
Furthermore, the combination of hydrogen-bonding functionalities (amine and hydroxyl) and an aromatic ring makes this compound an excellent candidate for building supramolecular structures. Through non-covalent interactions like hydrogen bonding and π-π stacking, these molecules could self-assemble into ordered architectures such as fibers, ribbons, or sheets. This self-assembly process could lead to the formation of chiral organogels or liquid crystalline phases. Such materials have potential applications in sensing, asymmetric catalysis, and as templates for the synthesis of other chiral materials. The synthesis of membranogenic compounds from similar amino alcohol building blocks highlights the feasibility of creating functional, self-assembling systems from these types of molecules.
Advanced Analytical Methods for Structural and Purity Elucidation
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Amino-1-(4-methoxyphenyl)propan-2-ol (C₁₀H₁₅NO₂), the theoretical exact mass can be calculated and compared with the experimentally determined value, typically within a few parts per million (ppm), to validate the molecular formula. nih.govwiley-vch.de
In a typical analysis using electrospray ionization (ESI), the molecule is expected to be observed as the protonated species, [M+H]⁺. The high-resolution capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allow for the resolution of isotopic peaks, further confirming the elemental composition. wiley-vch.de
Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns. The fragmentation of protonated amino acids and related structures often involves neutral losses such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:
Loss of H₂O: Dehydration from the protonated molecule.
Loss of NH₃: Cleavage of the amino group.
Cleavage of the C-C bond between the two chiral centers, leading to fragments representing the substituted benzylamine (B48309) portion and the propanol (B110389) portion. The major fragment ions would likely be the tropylium (B1234903) ion derived from the methoxybenzyl group and fragments arising from cleavage adjacent to the amino and hydroxyl groups. mdpi.com
A summary of the expected high-resolution mass spectrometry data is presented in Table 1.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Theoretical m/z |
|---|---|
| [M+H]⁺ | 182.1176 |
| [M+Na]⁺ | 204.0995 |
Note: These values are predicted and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Mechanistic Insights (e.g., 1D and 2D NMR, Dynamic NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to map the connectivity of atoms and provide insights into the molecule's conformation.
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons of the 4-methoxyphenyl (B3050149) group, the methoxy (B1213986) group protons, and the protons on the propan-2-ol backbone. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methoxy protons would present as a singlet. The protons on the chiral centers (CH-N and CH-OH) and the methyl group would show specific chemical shifts and coupling patterns that are diagnostic of their chemical environment. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be in the characteristic downfield region for such functionalities. docbrown.infomiamioh.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.3 | 114 - 130 |
| CH-N | 3.5 - 4.5 | 55 - 65 |
| CH-OH | 3.8 - 4.8 | 65 - 75 |
| CH₃ (on backbone) | 0.9 - 1.3 | 15 - 25 |
| OCH₃ | 3.7 - 3.9 | 55 - 56 |
| Aromatic C-O | N/A | 158 - 162 |
Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.
Dynamic and 2D NMR for Mechanistic Insights: Given the presence of two stereocenters, this compound exists as diastereomers (erythro and threo) and enantiomers. NMR spectroscopy, particularly with the use of chiral solvating agents or chiral shift reagents, can be used to distinguish between these stereoisomers. researchgate.net This technique induces diastereomeric interactions that result in separate signals for the enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. researchgate.netrsc.org 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is crucial for determining the relative configuration (syn/anti or erythro/threo) of the two stereocenters. rsc.org
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. While no crystal structure for this compound is publicly available, the analysis of a closely related compound, 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol, reveals key structural features that are likely to be shared. researchgate.netnih.gov In this related structure, the molecule adopts a specific conformation in the crystal lattice, and intermolecular interactions such as hydrogen bonding play a significant role in the packing arrangement. nih.gov
For this compound, a single crystal X-ray diffraction study would be invaluable. If a suitable single crystal can be grown, the resulting crystallographic data would unambiguously establish the relative stereochemistry of the amino and hydroxyl groups. Furthermore, by using anomalous dispersion effects, the absolute configuration (R/S designation) of each chiral center can be determined without ambiguity. nih.govresearchgate.net
Table 3: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 16.2 |
| β (°) | 95.5 |
Note: These values are purely hypothetical and would need to be determined experimentally.
Chromatographic Techniques for Separation and Purity Assessment (e.g., Preparative Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of this compound from any impurities and for the resolution of its stereoisomers. nih.govoup.com
Purity Assessment: Reversed-phase HPLC is a common method for assessing the purity of pharmaceutical compounds. rsc.org A suitable method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Detection is typically achieved using a UV detector, as the methoxyphenyl group provides a chromophore.
Chiral Separation: The separation of the enantiomers of this compound is crucial for stereospecific synthesis and pharmacological studies. This can be achieved using chiral HPLC. There are two main approaches:
Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers.
Indirect Method: Derivatizing the amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
For preparative chromatography, the goal is to isolate larger quantities of the pure compound. The principles are the same as for analytical HPLC, but larger columns and higher flow rates are used. nih.govdiva-portal.org
Table 4: Example HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., (R,R)-Whelk-O1) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
Note: These are example conditions and would require optimization for the specific compound. researchgate.net
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic pathways to amino alcohols, including structural isomers and related derivatives of 1-Amino-1-(4-methoxyphenyl)propan-2-ol, often rely on multi-step processes using stoichiometric reagents. For instance, a known synthesis for the isomeric 1-amino-2-(4-methoxyphenyl)propan-2-ol (B1285014) begins with 4'-methoxyacetophenone (B371526) and involves reagents like trimethylsilyl (B98337) cyanide and a borane-tetrahydrofuran (B86392) complex, followed by purification via silica (B1680970) gel chromatography. chemicalbook.com While effective, these traditional methods present challenges related to atom economy, waste generation, and the use of hazardous materials.
Future research must prioritize the development of novel and more sustainable synthetic strategies. Key areas of exploration include:
Photocatalysis: Utilizing visible light and a photosensitizer to drive reactions under mild conditions. acs.org This approach offers a green alternative to traditional methods that often require high temperatures and harsh reagents. acs.orgresearchgate.net For example, photocatalytic amination of olefins has been shown to be a highly selective method for forming C-N bonds. researchgate.net
Mechanochemistry: Performing reactions in the solid state with minimal or no solvent, which significantly reduces the environmental impact. mdpi.com This technique has been successfully applied to the synthesis of chalcones and their subsequent modification, demonstrating its potential for creating complex molecules with favorable green metrics. mdpi.com
The goal is to design synthetic routes that are not only efficient and high-yielding but also align with the principles of green chemistry by minimizing waste and energy consumption.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Description | Potential Advantages for Synthesis |
| Traditional Synthesis | Multi-step routes involving stoichiometric reagents, protection/deprotection steps, and chromatographic purification. chemicalbook.com | Well-established and reliable for producing the target compound. |
| Asymmetric Catalysis | Use of chiral catalysts to directly form the desired enantiomer or diastereomer from a prochiral precursor. evitachem.com | High enantiomeric purity, reduced number of steps, improved atom economy. |
| Photocatalysis | Light-induced reactions, often using a photoredox catalyst, to enable transformations under mild conditions. acs.org | High functional group tolerance, use of a renewable energy source, avoidance of harsh reagents. acs.orgresearchgate.net |
| Mechanochemistry | Solvent-free or low-solvent reactions driven by mechanical force (e.g., grinding or milling). mdpi.com | Drastically reduced solvent waste, potential for new reactivity, simplified purification. mdpi.com |
Expansion of Catalytic Applications and Ligand Design
The structure of this compound, featuring both a coordinating amino group and a hydroxyl group on a chiral scaffold, makes it an excellent candidate for development as a ligand in asymmetric catalysis. evitachem.com The presence of these two distinct functional groups allows for the formation of stable chelate complexes with a variety of metal centers.
Future research should focus on designing and synthesizing novel ligands derived from this amino alcohol and testing their efficacy in a broad range of catalytic transformations. The development of new catalytic systems is a vibrant area of chemistry, with goals that include the activation of strong chemical bonds and the production of valuable materials. ulisboa.pt
Potential research directions include:
Designing Novel Ligand Scaffolds: Modifying the backbone of this compound to create new families of ligands with tailored electronic and steric properties. This could involve creating multidentate "scorpionate"-type ligands, which have shown promise in areas like water oxidation and carbon dioxide activation. ulisboa.pt
Application in Modern Catalysis: Exploring the use of these new ligands in emerging catalytic systems, such as photoredox catalysis. acs.org Research has shown that some catalytic cycles, which are incompatible with traditional transition metals due to catalyst poisoning by functional groups like amines, can be realized using light-induced methods. acs.org Ligands based on this compound could prove effective in guiding the regioselectivity and stereoselectivity of such modern reactions.
Catalyzing High-Value Reactions: Targeting the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. ulisboa.pt For example, new catalysts are needed for reactions like the functionalization of alkanes or the polymerization of lactide to form sustainable plastics. ulisboa.pt
Deeper Mechanistic Understanding of Reactivity and Selectivity
The reactivity of this compound is primarily dictated by the interplay between its nucleophilic amino group and its hydroxyl group. evitachem.com While its general reactivity can be predicted, a deeper, quantitative understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones.
Future research must employ a combination of experimental and computational methods to elucidate the precise pathways of reactions involving this compound. This includes:
Kinetic Studies: Measuring reaction rates under various conditions to understand the influence of catalysts, substrates, and solvents on the reaction outcome.
Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to identify reaction intermediates and transition states, providing a snapshot of the reaction as it progresses.
Computational Modeling: Applying quantum chemical calculations to model reaction pathways, predict transition state energies, and explain observed selectivity.
A key challenge is to understand how the compound's stereochemistry influences its binding to a catalyst and how this interaction, in turn, dictates the stereochemical outcome of the product. Gaining a detailed mechanistic insight, such as understanding the role of key intermediates like radical cations in photoredox cycles, is essential for moving from serendipitous discovery to the rational design of highly selective and efficient chemical processes. acs.org
Exploration of New Chemical Applications in Emerging Fields
Beyond its role as a synthetic intermediate or ligand, the structural framework of this compound holds potential for applications in new and emerging scientific fields. Its core structure is related to phenethylamines, a class of compounds known for its diverse chemical and biological properties. researchgate.net
Future exploration should focus on leveraging this unique structure as a starting point for creating novel molecules with advanced functions.
Materials Science: The compound can serve as a building block for functional materials. For example, pyrroles synthesized through novel catalytic methods have applications in functionalized materials used in batteries and solar cells. acs.org Incorporating the this compound motif into polymers or organic frameworks could impart specific properties like chirality or catalytic activity.
Medicinal Chemistry: As a chiral building block, it can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceutical development. evitachem.com Its amino alcohol structure is a common feature in many biologically active compounds. evitachem.com
Supramolecular Chemistry: The directional hydrogen bonding capabilities of the amino and hydroxyl groups could be exploited in the design of self-assembling systems, molecular sensors, or chiral recognition agents.
By viewing this compound not just as a reagent but as a versatile molecular scaffold, researchers can unlock its potential to contribute to a wide array of advanced scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
